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Compound of Interest

Compound Name: 2-Chloro-6-methylquinoxaline

CAS No.: 55687-00-8

Cat. No.: B1589989 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-Chloro-6-methylquinoxaline, a heterocyclic compound of interest in

medicinal chemistry and materials science. Quinoxaline derivatives are known for their diverse

biological activities, including antimicrobial, anticancer, and antiviral properties, making their

unambiguous structural elucidation a critical aspect of drug discovery and development. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. While a complete, published experimental dataset for this

specific molecule is not readily available, this guide synthesizes data from closely related

analogs and theoretical principles to provide a robust predictive characterization.

Molecular Structure and Spectroscopic Overview
2-Chloro-6-methylquinoxaline possesses a bicyclic heteroaromatic core, which dictates its

characteristic spectroscopic features. The presence of a chlorine atom and a methyl group on

the quinoxaline scaffold introduces specific electronic effects that influence the chemical

environment of the constituent atoms, leading to a unique spectroscopic fingerprint.

Understanding these influences is paramount for accurate spectral interpretation and quality

control in synthetic processes.

Caption: Molecular Structure of 2-Chloro-6-methylquinoxaline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-

hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of 2-Chloro-6-
methylquinoxaline are discussed below, with chemical shifts referenced to tetramethylsilane

(TMS).

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-6-methylquinoxaline is expected to exhibit distinct

signals corresponding to the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.7 Singlet 1H H3

~ 7.9 Doublet 1H H8

~ 7.8 Singlet 1H H5

~ 7.6 Doublet 1H H7

~ 2.5 Singlet 3H -CH₃

Interpretation and Rationale:

Aromatic Protons: The quinoxaline ring protons are expected to resonate in the downfield

region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at

the C3 position (H3) is anticipated to be the most downfield signal, appearing as a singlet,

due to the adjacent electron-withdrawing nitrogen atom and the chloro substituent at C2. The

protons on the benzene ring (H5, H7, and H8) will exhibit splitting patterns dependent on

their coupling with neighboring protons. H5 is predicted to be a singlet or a narrow doublet

due to a small meta-coupling. H7 and H8 are expected to be doublets due to ortho-coupling.

Methyl Protons: The protons of the methyl group at C6 will appear as a sharp singlet in the

upfield region (around 2.5 ppm), as there are no adjacent protons to cause splitting.
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For comparison, the aromatic protons in various quinoxaline derivatives typically appear in the

range of 7.40-9.36 ppm.[2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the low natural abundance of the ¹³C isotope, a higher sample concentration is generally

required for analysis.[1]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~ 152 C2

~ 145 C8a

~ 143 C4a

~ 142 C3

~ 138 C6

~ 132 C7

~ 130 C5

~ 129 C8

~ 22 -CH₃

Interpretation and Rationale:

Quaternary Carbons: The carbon atom bearing the chlorine (C2) is expected to be

significantly downfield due to the electronegativity of the halogen. The bridgehead carbons

(C4a and C8a) will also be in the downfield region.

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range for

quinoxalines. The chemical shifts of C5, C6, C7, and C8 will be influenced by the methyl

substituent. A study on substituted quinoxalines demonstrated that substituent effects can be

used to predict chemical shifts with reasonable accuracy.[3]
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Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of

around 22 ppm.

Experimental Protocol for NMR Analysis
A standardized protocol for NMR analysis of substituted quinoxalines is crucial for obtaining

high-quality, reproducible data.

Sample Preparation Data Acquisition Data Processing

Weigh Sample
(5-25 mg for ¹H, 50-100 mg for ¹³C)

Dissolve in Deuterated Solvent
(e.g., CDCl₃, DMSO-d₆)

Transfer to NMR Tube Place sample in NMR spectrometer
Set acquisition parameters

(pulse sequence, number of scans)
Acquire FID Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a

characteristic spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H stretch

2980-2850 Medium-Weak Aliphatic C-H stretch (-CH₃)

~ 1600, 1500, 1450 Medium-Strong
Aromatic C=C and C=N ring

stretching

~ 1100-1000 Strong C-Cl stretch

900-675 Strong
Aromatic C-H out-of-plane

bending
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Interpretation and Rationale:

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the

aromatic ring protons and the aliphatic methyl group protons. Aromatic C-H stretches

typically appear at slightly higher wavenumbers than aliphatic ones.[4]

Ring Vibrations: The quinoxaline ring will exhibit a series of complex stretching vibrations in

the 1600-1450 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic

systems.

C-Cl Stretching: A strong absorption band is expected in the fingerprint region,

corresponding to the C-Cl stretching vibration. The exact position can be influenced by the

aromatic system. For aryl chlorides, this band is often observed in the 1100-1000 cm⁻¹

range.[5][6]

Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to

characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be

diagnostic of the substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 178, corresponding to the

molecular weight of 2-Chloro-6-methylquinoxaline (C₉H₇ClN₂). A characteristic isotopic

pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1

ratio) should be observed.

Major Fragmentation Pathways: The fragmentation of quinoxaline derivatives is often

initiated by the loss of substituents or cleavage of the heterocyclic ring.[7] For 2-Chloro-6-
methylquinoxaline, key fragmentation pathways may include:

Loss of a chlorine radical (Cl•) to give a fragment at m/z = 143.
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Loss of HCN from the pyrazine ring.

Fragmentation of the methyl group.

For comparison, the mass spectrum of 6-chloro-2-methylquinoline shows a molecular ion at

m/z 177 and a significant fragment at m/z 142, corresponding to the loss of a chlorine atom.[8]

A similar loss is expected for 2-Chloro-6-methylquinoxaline.

[C₉H₇ClN₂]⁺˙
m/z = 178

[C₉H₇N₂]⁺
m/z = 143- Cl•

[C₈H₆ClN]⁺˙
m/z = 151

- HCN

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589989#2-chloro-6-methylquinoxaline-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1589989#2-chloro-6-methylquinoxaline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1589989#2-chloro-6-methylquinoxaline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1589989#2-chloro-6-methylquinoxaline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1589989#2-chloro-6-methylquinoxaline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

